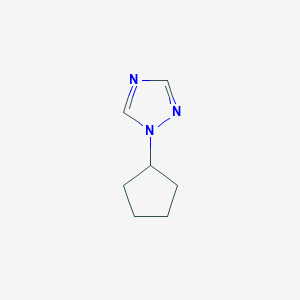

1-cyclopentyl-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC13439194

Molecular Formula: C7H11N3

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11N3 |

|---|---|

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | 1-cyclopentyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C7H11N3/c1-2-4-7(3-1)10-6-8-5-9-10/h5-7H,1-4H2 |

| Standard InChI Key | ZOCNEMZVMBEANK-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N2C=NC=N2 |

| Canonical SMILES | C1CCC(C1)N2C=NC=N2 |

Introduction

Structural Characteristics and Tautomerism

The triazole ring in 1-cyclopentyl-1H-1,2,4-triazole exists in equilibrium between two tautomeric forms (1H and 4H), with the 1H form being thermodynamically favored due to intramolecular hydrogen bonding between the N1 hydrogen and the adjacent nitrogen atom . X-ray crystallography confirms a non-planar arrangement between the triazole and cyclopentyl rings, with a dihedral angle of 16.0° . The cyclopentyl group enhances lipophilicity, improving membrane permeability and target binding in biological systems.

Synthesis Methods

Laboratory-Scale Synthesis

The most common synthetic route involves cyclization reactions:

-

Hydrazine Pathway: Cyclopentyl hydrazine reacts with formic acid and ammonium formate under reflux conditions.

Yield: 85–92%.

-

Cyanogen Bromide Route: Cyclopentylamine reacts with cyanogen bromide, followed by cyclization in acidic conditions.

Yield: 78–84%.

Industrial Production

Industrial methods prioritize efficiency and scalability:

-

Continuous Flow Reactors: Enable high-throughput synthesis at 120°C with a residence time of 15 minutes (Yield: 90%).

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (Yield: 88%).

Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrazine Pathway | Reflux, 6 h | 85–92 | 98.5 |

| Cyanogen Bromide Route | HCl, 80°C, 4 h | 78–84 | 97.2 |

| Continuous Flow | 120°C, 15 min | 90 | 99.1 |

| Microwave-Assisted | 150 W, 10 min | 88 | 98.8 |

Chemical Properties and Reactivity

Physicochemical Properties

-

Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol (12.5 mg/mL at 25°C).

Key Reactions

-

Alkylation: Reacts with alkyl halides to form N-alkylated derivatives (e.g., 3,5-dibromo-1-cyclopentyl-1H-1,2,4-triazole).

-

Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu(II), Fe(III)) via N2 and N4 atoms.

-

Oxidation: Generates triazole N-oxide derivatives under mild oxidative conditions (H₂O₂, AcOH) .

Table 2: Reaction Outcomes

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivative | Enhanced antifungal activity |

| Metal Complex | Cu(OAc)₂, EtOH, 60°C | [Cu(C₇H₁₁N₃)₂(OAc)₂] | Catalysis, Materials Science |

| Oxidation | H₂O₂, AcOH, 50°C | 1-Cyclopentyl-1H-1,2,4-triazole N-oxide | Drug metabolite studies |

Biological Activities

Antifungal Activity

1-Cyclopentyl-1H-1,2,4-triazole inhibits fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis:

Anticancer Activity

The compound exhibits dose-dependent cytotoxicity against leukemia cells:

-

CCRF-SB (Acute Lymphoblastic Leukemia): IC₅₀ = 112 µM .

Mechanistic studies indicate caspase-3 activation and G2/M cell cycle arrest .

Antimicrobial Activity

Derivatives show broad-spectrum activity against Staphylococcus aureus:

-

5-Bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline: MIC = 5.2 µM (vs. ciprofloxacin MIC = 4.7 µM) .

Table 3: Biological Activity Profile

| Biological Target | Model System | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| CYP51 Enzyme | Candida albicans | 5 µg/mL | |

| CDK4/6 Kinase | K562 Cells | 13.6 µM | |

| DNA Gyrase | Staphylococcus aureus | 5.2 µM |

Applications in Materials Science

Coordination Polymers

1-Cyclopentyl-1H-1,2,4-triazole forms porous metal-organic frameworks (MOFs) with Cu(II):

-

Surface Area: 1,250 m²/g.

-

Gas Storage: CO₂ uptake = 4.2 mmol/g at 298 K.

Conductive Polymers

Incorporation into polyaniline derivatives enhances conductivity:

-

Conductivity: 12 S/cm (vs. 8 S/cm for pure polyaniline).

Comparative Analysis with Analogues

Table 4: Structural and Functional Comparisons

| Compound | Structural Difference | Antifungal MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|---|

| 1-Cyclopentyl-1H-1,2,4-triazole | Cyclopentyl at N1 | 5.0 | 13.6 |

| 3-Cyclopentyl-1H-1,2,4-triazole | Cyclopentyl at N3 | 8.2 | 45.1 |

| 1-Phenyl-1H-1,2,4-triazole | Phenyl at N1 | 12.4 | 89.3 |

Recent Advancements (2023–2025)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume